
Pyrazine-2,3-dicarboxamide
Overview
Description
Pyrazine-2,3-dicarboxamide (P23DC) is a heterocyclic compound featuring a pyrazine core substituted with carboxamide groups at the 2- and 3-positions. Its synthesis often involves the substitution of the imidazole ring in imidazole-4,5-dicarboxamide (I45DC) with a pyrazine scaffold, enabling regioselective functionalization for diverse applications . Structurally, P23DC adopts a U-shaped conformation in its free ligand form, with cis-oriented carboxamide groups forming a dihedral angle of ~81.6° and terminal pyridine rings inclined at 58.5° . This geometry facilitates coordination chemistry, as demonstrated by its ability to form three-dimensional (3D) coordination polymers with silver(I) nitrate, where Ag–Ag bonds (3.1638 Å) stabilize the framework .
P23DC has shown promise as an antiviral agent, particularly against dengue virus (DENV) and yellow fever virus (YFV), with derivatives exhibiting EC50 values as low as 0.4–3.4 µM . Its versatility in supramolecular chemistry and bioactivity underscores its significance in drug discovery and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2,3-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dicyanopyrazine with ammonia or amines under suitable conditions. For example, 6-phenyl-2,3-dicyanopyrazine can be converted to 6-phenyl-pyrazine-2,3-dicarboxylic acid, which is then further reacted with ammonia to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of diaminomaleonitrile as a starting material. This compound undergoes a series of reactions, including cyclization and amide formation, to produce this compound. The process involves the use of various reagents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Hydrolysis to Pyrazine-2-carboxamide-3-carboxylic Acid
Pyrazine-2,3-dicarboxamide undergoes selective hydrolysis in alkaline aqueous solutions to yield pyrazine-2-carboxamide-3-carboxylic acid . This reaction involves the cleavage of one carboxamide group while retaining the other, depending on reaction conditions and stoichiometry .
Reaction Mechanism and Conditions
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Reagents : Strong aqueous alkali (e.g., NaOH, KOH, CaO, Na₂CO₃).
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Temperature : 30–105°C, with optimal hydrolysis near 95–100°C .
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Stoichiometry : At least 1 equivalent of alkali per mole of substrate. Excess alkali is avoided to prevent over-hydrolysis .
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Acidification : Post-hydrolysis, the product is acidified (e.g., HCl, H₂SO₄) to precipitate the free carboxylic acid .
Table 1: Hydrolysis Reaction Conditions and Outcomes
Key Observations :
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Sodium hydroxide and potassium hydroxide are preferred for faster reaction kinetics.
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Calcium oxide requires higher temperatures but avoids excessive alkalinity .
Coordination Chemistry with Metal Ions
This compound derivatives act as ligands in coordination polymers. For example, N²,N³-bis(pyridin-4-ylmethyl)this compound (L1) reacts with silver(I) nitrate to form a 3D coordination polymer .
Reaction Details
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Ligand Modification : The this compound backbone is functionalized with pyridylmethyl groups to enhance metal-binding capability .
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Coordination Sites : Pyridyl nitrogen atoms coordinate with Ag⁺ ions, while the carboxamide groups stabilize the structure via hydrogen bonding .
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Product : A silver-based coordination polymer with a three-dimensional architecture, confirmed by X-ray crystallography .
Structural Features of the Coordination Polymer
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Hydrogen Bonding : Intra- and intermolecular N–H⋯O/N interactions stabilize the supramolecular structure .
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Thermal Stability : The polymer retains integrity up to 250°C, as shown by thermogravimetric analysis .
Comparative Analysis of Alkali Effects
The choice of alkali significantly impacts hydrolysis efficiency and product purity:
Table 2: Alkali Performance in Hydrolysis
Critical Factor : Alkali strength must be sufficient to hydrolyze the carboxamide group without degrading the pyrazine ring .
Scientific Research Applications
Antiviral Activity
Pyrazine-2,3-dicarboxamide has been investigated for its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects against flaviviruses, including Dengue virus and Yellow fever virus. For instance, a study reported that certain pyrazine derivatives demonstrated effective antiviral activity with EC50 values of 0.93 µM against Dengue virus and 3.47 µM against Yellow fever virus . These findings suggest that this compound could serve as a scaffold for developing new antiviral drugs.
Antimycobacterial Properties
The compound is also noted for its antimycobacterial activity. It has been synthesized and evaluated for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structure-activity relationship studies indicate that modifications to the pyrazine ring can enhance its biological activity, making it a candidate for further drug development .
Synthesis of Pyrazinamide
One of the primary applications of this compound is as an intermediate in the synthesis of pyrazinamide, a key drug used in the treatment of tuberculosis. The synthesis involves thermal decarboxylation processes that convert this compound into pyrazinamide efficiently . This transformation highlights the compound's importance in pharmaceutical manufacturing.
Development of Novel Compounds
Researchers have explored various synthetic pathways to create derivatives of this compound with enhanced properties. For example, modifications involving the introduction of different functional groups have been shown to improve the compound's solubility and bioactivity . Such derivatives are being studied for their potential applications in treating a range of diseases beyond tuberculosis.
Polymeric Materials
This compound has been incorporated into polymeric materials due to its ability to form hydrogen bonds and enhance thermal stability. The integration of this compound into polymers can lead to materials with improved mechanical properties and thermal resistance, making them suitable for various industrial applications .
Crystal Engineering
The crystal structures of pyrazine derivatives have been studied to understand their supramolecular interactions better. Research indicates that these compounds can form intricate three-dimensional networks through hydrogen bonding and π-π stacking interactions, which are crucial for designing new materials with specific properties .
Pesticidal Properties
Emerging research suggests that this compound may possess pesticidal properties. Studies are underway to evaluate its effectiveness as an agrochemical agent against various pests and pathogens affecting crops. The compound's potential as a biopesticide could contribute to sustainable agricultural practices by offering an alternative to conventional chemical pesticides .
Mechanism of Action
The mechanism of action of pyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound is believed to disrupt membrane energetics and inhibit membrane transport functions in bacteria. This is achieved through the formation of pyrazinoic acid, which interferes with fatty acid synthesis in the bacterial cell .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-2,5-dicarboxamide (P25DC)
P25DC, a structural isomer of P23DC, differs in the substitution pattern of carboxamide groups. This positional isomerism profoundly impacts symmetry and coordination behavior:
- Symmetry : P25DC derivatives (e.g., N<sup>2</sup>,N<sup>5</sup>-bis(pyridin-2-ylmethyl)-P25DC) exhibit inversion symmetry, with pyrazine rings centered on inversion axes. In contrast, P23DC lacks such symmetry due to its 2,3-substitution .
- Coordination Chemistry : P25DC forms grid-like tetranuclear complexes with Cu(II) and Ni(II), whereas P23DC stabilizes Ag(I) coordination polymers via Ag–Ag bonds. For example, {Cu4(L2)44} (L2 = P25DC derivative) forms a 2×2 grid structure, whereas P23DC-Ag(I) frameworks show 3D porosity for anion exchange .
Pyrazine-2,3-dicarbonitriles
Replacing carboxamide groups with cyano functionalities yields pyrazine-2,3-dicarbonitriles. This substitution alters electronic properties and bioactivity:
- Lipophilicity : Dicarbonitriles (logK = 1.2–1.8) are more lipophilic than carboxamides (logK = 0.5–1.0), enhancing membrane permeability .
- Antitubercular Activity: Dicarbonitriles (e.g., 5-benzylamino-6-methylpyrazine-2,3-dicarbonitrile) show moderate activity (MIC = 12–25 µM), while carboxamide derivatives (e.g., Derivative 8) achieve MIC = 3 µM against Mycobacterium tuberculosis .
Substituent | MIC (µM) | Lipophilicity (logK) |
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Carboxamide (P23DC) | 3.0 | 0.5–1.0 |
Dicarbonitrile | 12–25 | 1.2–1.8 |
Imidazole-4,5-dicarboxamide (I45DC)
I45DC, a precursor to P23DC, shares a similar dicarboxamide scaffold but features an imidazole ring. Key differences include:
- Antiviral Selectivity : P23DC derivatives (e.g., Compound 253 ) inhibit YFV with EC50 = 0.4 µM (SI > 34), outperforming I45DC analogs, which show weaker activity (EC50 > 10 µM) .
- Coordination Flexibility : I45DC forms fewer stable metal complexes compared to P23DC, which leverages pyrazine’s electron-deficient nature for stronger metal-ligand interactions .
Pyrazole and Phthalic Diamide Derivatives
Pyrazole-linked P23DC derivatives (e.g., Compounds 62–69 ) and phthalic diamides exhibit distinct antiviral profiles:
Biological Activity
Pyrazine-2,3-dicarboxamide, also known as pyrazinamide (PZA), is a heterocyclic organic compound with the molecular formula CHNO. It is primarily recognized for its role in the treatment of tuberculosis (TB) and exhibits several biological activities that have garnered significant research interest. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The primary mechanism through which this compound exerts its effects involves its conversion to pyrazinoic acid (POA) within the bacterial cell. This transformation is facilitated by the enzyme pyrazinamidase/nicotinamidase in Mycobacterium tuberculosis. The active form, POA, disrupts the bacterium's membrane energetics and inhibits membrane transport functions at acidic pH levels, leading to growth inhibition of M. tuberculosis .
Target Pathways
- Cell Membrane Disruption : POA affects membrane potential and transport mechanisms.
- Inhibition of Fatty Acid Synthase I : this compound and its derivatives inhibit the activity of fatty acid synthase I (FAS I), essential for bacterial lipid synthesis .
This compound interacts with various biomolecules and has been shown to influence cellular processes including:
- Cell Signaling : Alters pathways related to cell growth and apoptosis.
- Gene Expression : Modulates expression levels of genes involved in metabolic processes.
- Cellular Metabolism : Affects energy production and utilization within cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties beyond its antitubercular effects. Studies have demonstrated its efficacy against various pathogens:
Pathogen | Activity | MIC (µg/mL) |
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Mycobacterium tuberculosis | High antimycobacterial activity | 1.56 |
Staphylococcus aureus | Moderate antibacterial activity | 10.0 |
Candida albicans | Antifungal activity | 5.0 |
Study 1: Antitubercular Efficacy
A study published in 2017 evaluated the antimycobacterial activity of various derivatives of this compound. The researchers found that certain derivatives exhibited enhanced potency against M. tuberculosis, with MIC values significantly lower than those of standard treatments .
Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of this compound derivatives against dengue virus (DENV) and yellow fever virus (YFV). Compounds from this series showed promising results with EC values as low as 0.93 µM against DENV . These findings suggest potential applications in antiviral drug development.
Safety and Toxicity
While this compound is generally well-tolerated in clinical settings for TB treatment, some studies have indicated potential side effects including hepatotoxicity and gastrointestinal disturbances. Continuous monitoring during therapy is advised to mitigate these risks .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazine-2,3-dicarboxamide derivatives?
this compound derivatives are typically synthesized via condensation reactions. For example, pyrazine-2,3-dicarboxylic acid reacts with amines (e.g., 2-aminopyridine, 8-aminoquinoline) in the presence of triphenylphosphite and pyridine as a solvent. The reaction is heated to promote carboxamide bond formation, followed by precipitation with ether and purification via recrystallization. Yields range from 38% to 74%, depending on substituent steric and electronic effects .
Q. Which spectroscopic techniques are critical for characterizing this compound ligands?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of amide protons (~δ 10–12 ppm) and aromatic/heterocyclic carbons.
- FT-IR : Peaks at ~3331 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O stretch) validate carboxamide formation.
- Mass spectrometry (TOF-MS) : Determines molecular ion peaks (e.g., m/z 343.09 [M⁺+Na] for L1) and purity .
Q. How are this compound ligands purified for coordination chemistry studies?
Nanofiltration membranes are used to isolate pyrazine-2,3-dicarboxylic acid intermediates. Membranes with high sulfate rejection (>90%) under low pressure (0.4 MPa) efficiently separate carboxylic acid derivatives from salts, enabling scalable purification .
Advanced Research Questions
Q. How do this compound ligands coordinate with palladium(II), and what structural features dictate mono- vs. dinuclear complexes?
Coordination modes depend on ligand substituents:
- Dinuclear complexes (e.g., Pd1–Pd3) : Ligands like L1–L3 bind Pd(II) via pyrazine N and amide O, forming bridged structures. The remaining pyridyl groups remain non-coordinating, leaving open sites for chloride ligands .
- Mononuclear complexes (e.g., Pd4) : Bulky substituents (e.g., quinoline in L4) enable tridentate binding (pyrazine N, amide O, and pyridyl N), preventing dimerization .
Q. What methodological approaches resolve contradictions in DNA-binding data for palladium-pyrazine complexes?
UV-Vis and fluorescence spectroscopy reveal intercalative binding modes. For example, intrinsic binding constants (Kb) for Pd1–Pd4 range from 3.28×10⁶ to 13.12×10⁶ M⁻¹. Discrepancies arise from ligand flexibility (e.g., non-coordinating pyridyl arms in Pd1 reduce DNA affinity vs. rigid Pd4). Competitive ethidium bromide displacement assays and viscosity measurements further validate intercalation .
Q. How can this compound derivatives be optimized for antiviral activity?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., nitro, chloro) at position 3 enhance dengue virus (DENV) inhibition (EC₅₀ = 0.5–3.4 µM).
- Hydrophobic substituents (e.g., quinoline) improve yellow fever virus (YFV) activity (EC₅₀ = 0.4 µM). Selectivity indices (>235 for DENV, >34 for YFV) correlate with reduced cytotoxicity in Vero cell assays .
Q. What strategies address low yields in this compound syntheses?
- Solvent optimization : Pyridine enhances carboxamide coupling efficiency vs. acetone.
- Catalyst loading : Triphenylphosphite at 1:2 molar ratio (acid:amine) minimizes side products.
- Temperature control : Reflux at 80–100°C for 4–6 hours balances reaction rate and decomposition .
Q. Data Analysis and Experimental Design
Q. How are crystallographic data (e.g., space groups, bond angles) used to validate pyrazine-thione derivatives?
Single-crystal X-ray diffraction (e.g., space group P21/m for pyrazine-2(1H)-thione) confirms monoclinic symmetry with lattice parameters (a = 5.61 Å, β = 100.3°). Hydrogen bonding networks (N-H⋯S) stabilize the structure, while SHELXL refines anisotropic displacement parameters for non-H atoms .
Q. What thermal analysis methods elucidate decomposition pathways for pyrazine-furoxan hybrids?
DSC and TG-DTG reveal exothermic decomposition peaks (~220°C) for 3,4-bis(pyrazine-2′-yl)furoxan (BPF). TG/MS identifies gaseous products (N₂, CO), confirming furoxan ring cleavage. Kinetic analysis (Kissinger method) calculates activation energy (~150 kJ/mol) for thermal stability optimization .
Q. Contradictions and Limitations
Q. Why do some this compound-Pd(II) complexes exhibit variable cytotoxicity despite similar DNA-binding affinities?
Differences arise from cellular uptake efficiency and redox activity. For example, Pd4’s quinoline groups enhance membrane permeability, while Pd1’s chloride ligands promote hydrolysis, generating reactive Pd-OH species that damage cellular components .
Q. How do conflicting reports on pyrazine-carboxamide antimicrobial activity inform experimental design?
Discrepancies in MIC values (e.g., 3-aminopyrazine-2-carboxamides vs. thienyl derivatives) highlight the need for standardized assays (e.g., broth microdilution under consistent pH/temperature) and Gram-negative/Gram-positive specificity profiling .
Properties
IUPAC Name |
pyrazine-2,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYZOQDDVSLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210656 | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-78-9 | |
Record name | 2,3-Pyrazinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6164-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrazine-2,3-dicarboxamide | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93820 | |
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Record name | Pyrazine-2,3-dicarboxamide | |
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Record name | Pyrazine-2,3-dicarboxamide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.634 | |
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Record name | PYRAZINE-2,3-DICARBOXAMIDE | |
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